(s)-2-Amino-2-(3-nitro-5-(trifluoromethyl)phenyl)ethan-1-ol
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Overview
Description
(s)-2-Amino-2-(3-nitro-5-(trifluoromethyl)phenyl)ethan-1-ol is a chiral compound with significant interest in various scientific fields due to its unique structural features and potential applications. The presence of both amino and nitro groups, along with a trifluoromethyl group, makes this compound a versatile intermediate in organic synthesis and a potential candidate for pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-Amino-2-(3-nitro-5-(trifluoromethyl)phenyl)ethan-1-ol typically involves the following steps:
Amination: The amino group is introduced via a reductive amination process, where the nitro group is reduced to an amine using a reducing agent like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Chiral Resolution: The chiral center is resolved using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes, followed by chiral resolution using high-performance liquid chromatography (HPLC) or other scalable chiral separation techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine, which can further undergo various functionalization reactions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or chemical reductants like sodium borohydride.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or sulfonated aromatic compounds.
Scientific Research Applications
(s)-2-Amino-2-(3-nitro-5-(trifluoromethyl)phenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (s)-2-Amino-2-(3-nitro-5-(trifluoromethyl)phenyl)ethan-1-ol depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
(s)-2-Amino-2-(3-nitrophenyl)ethan-1-ol: Lacks the trifluoromethyl group, which may affect its chemical reactivity and biological activity.
(s)-2-Amino-2-(3-chloro-5-(trifluoromethyl)phenyl)ethan-1-ol:
Uniqueness
The presence of both a nitro group and a trifluoromethyl group in (s)-2-Amino-2-(3-nitro-5-(trifluoromethyl)phenyl)ethan-1-ol makes it unique compared to similar compounds. These functional groups contribute to its distinct chemical reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C9H9F3N2O3 |
---|---|
Molecular Weight |
250.17 g/mol |
IUPAC Name |
(2S)-2-amino-2-[3-nitro-5-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H9F3N2O3/c10-9(11,12)6-1-5(8(13)4-15)2-7(3-6)14(16)17/h1-3,8,15H,4,13H2/t8-/m1/s1 |
InChI Key |
HIBQVSCCGHUXBL-MRVPVSSYSA-N |
Isomeric SMILES |
C1=C(C=C(C=C1C(F)(F)F)[N+](=O)[O-])[C@@H](CO)N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)[N+](=O)[O-])C(CO)N |
Origin of Product |
United States |
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